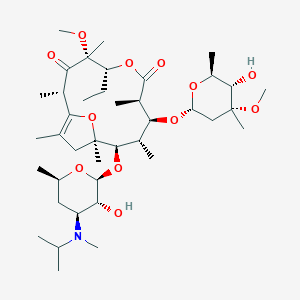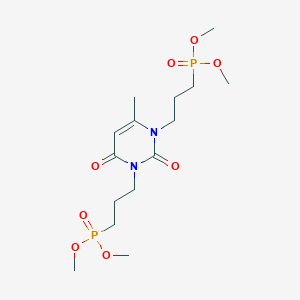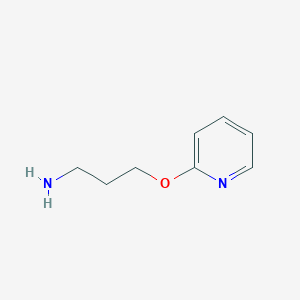
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate, also known as MET, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the thiazole family and has been widely used in various fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the inhibition of voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the depolarization of the cell membrane. This mechanism has been found to be effective in the treatment of various diseases such as epilepsy and neuropathic pain.
Effets Biochimiques Et Physiologiques
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been found to have anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in lab experiments include its well-established synthesis method, its diverse range of applications, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in scientific research. One direction is the development of novel drugs that target ion channels and cellular signaling pathways. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in the treatment of pain and inflammation warrants further investigation.
Méthodes De Synthèse
The synthesis of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the reaction of ethyl 2-bromoacetate with 2-phenylthiazolidin-4-one in the presence of sodium hydride. The resulting product is then treated with methylamine to obtain the final product. This synthesis method has been well-established and has been used in various studies.
Applications De Recherche Scientifique
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been widely used in scientific research due to its diverse range of applications. It has been used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of ion channels and their role in cellular signaling.
Propriétés
Numéro CAS |
128269-82-9 |
|---|---|
Nom du produit |
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate |
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
ethyl 5-(methylamino)-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3 |
Clé InChI |
YRAQSOZZOPKSDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC |
Synonymes |
ETHYL 5-(METHYLAMINO)-2-PHENYLTHIAZOLE-4-CARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)









![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)